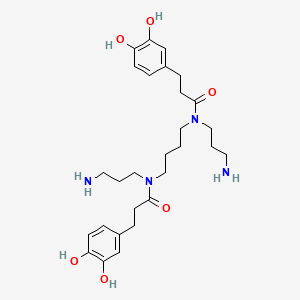

Kukoamine C

Description

This compound is an amine.

Properties

Molecular Formula |

C28H42N4O6 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

N-(3-aminopropyl)-N-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butyl]-3-(3,4-dihydroxyphenyl)propanamide |

InChI |

InChI=1S/C28H42N4O6/c29-13-3-17-31(27(37)11-7-21-5-9-23(33)25(35)19-21)15-1-2-16-32(18-4-14-30)28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,33-36H,1-4,7-8,11-18,29-30H2 |

InChI Key |

MRBLTJLKQIHRTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)N(CCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)CCCN)O)O |

Origin of Product |

United States |

Research Landscape of Kukoamine C: a Comprehensive Overview

Historical Perspectives and Discovery Context in Academic Research

The story of Kukoamine C is intrinsically linked to its more famous, naturally occurring relatives, Kukoamine A and Kukoamine B. These parent compounds were first isolated from the root bark of Lycium chinense, a plant used in traditional medicine. tandfonline.comtandfonline.com Subsequent research also identified Kukoamine A in other solanaceous plants, including the common potato (Solanum tuberosum). tandfonline.comcapes.gov.brwikipedia.org These natural kukoamines are conjugates of the polyamine spermine (B22157) and dihydrocaffeic acid. tandfonline.com

This compound, however, is not a naturally occurring product isolated from plants but is a synthetic regioisomer of Kukoamine A. The spermine backbone of Kukoamine A has two secondary and two primary amine groups, allowing for four possible regioisomers where two dihydrocaffeic acid moieties can be attached. Kukoamine A and B are the N¹,N¹²- and N¹,N⁸-bis(dihydrocaffeoyl)spermine isomers, respectively. mdpi.com To explore the full chemical space and understand the structure-activity relationships of this class of alkaloids, researchers synthetically produced all four possible isomers. tandfonline.comresearchgate.net

The first unambiguous total synthesis of the four regioisomers of Kukoamine A, designated KukA, KukB, KukC, and KukD, was reported in 1998 by a research group led by Papaioannou. tandfonline.comresearchgate.netgrafiati.com This work involved sophisticated fragment synthesis strategies, utilizing protected spermine derivatives to control the acylation sites, thereby creating each isomer, including this compound, with high precision. researchgate.net The primary motivation for this synthetic effort was to provide pure samples of each isomer to enable detailed investigation into how the specific substitution pattern on the spermine chain influences biological activity. tandfonline.com

Significance of this compound in Contemporary Natural Products Research

The significance of this compound in modern research lies not in its individual application but in its role as a tool for comparative biological studies. By comparing the activities of the four synthetically derived isomers (A, B, C, and D), scientists can elucidate the structural requirements for the biological effects observed in this class of compounds. tandfonline.com

A key study evaluated the antioxidant and enzymatic inhibitory properties of all four Kukoamine A regioisomers. tandfonline.com The research provided detailed findings on their ability to scavenge free radicals and inhibit enzymes like soybean lipoxygenase (LOX), which is involved in inflammatory pathways. tandfonline.com

The study revealed that while all isomers possessed some level of antioxidant activity, there were clear differences based on their structure. For instance, in a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, Kukoamine A and B demonstrated the highest activity. tandfonline.com Similarly, when tested for inhibition of lipid peroxidation, Kukoamine A was found to be the most potent of the four isomers. tandfonline.com Kukoamine A also showed the most significant inhibitory activity against the LOX enzyme, followed by specific synthetic analogs. tandfonline.com

While this compound did not emerge as the most potent isomer in these particular assays, its inclusion in the research was crucial. The data generated from studying it, alongside its isomers, helps to build a comprehensive picture of the kukoamine structure-activity relationship. It underscores that the precise positioning of the dihydrocaffeic acid groups on the spermine scaffold is a critical determinant of biological function. This knowledge is valuable for the rational design of new, potentially more potent, synthetic analogs for therapeutic development.

Interactive Data Table: Comparative Activity of Kukoamine Isomers

| Compound | Antioxidant Activity (DPPH Scavenging, % Inhibition) | Lipoxygenase (LOX) Inhibition (IC₅₀ in µM) |

| Kukoamine A | High | 9.5 |

| Kukoamine B | High | > 50 |

| This compound | Moderate | > 50 |

| Kukoamine D | Moderate | > 50 |

This table summarizes representative findings from comparative studies. Actual values can vary based on specific assay conditions. The data is primarily drawn from Hadjipavlou-Litina et al. (2008). tandfonline.com

Natural Occurrence and Advanced Isolation Methodologies for Research

Botanical Sources and Distribution Profiles Relevant to Kukoamine C Research

This compound, along with its more studied isomers Kukoamine A and B, is primarily found in plants belonging to the Solanaceae family. researchgate.netplos.org The most significant source for research purposes is the root bark of Lycium chinense, a plant species used in traditional Chinese medicine. researchgate.netchemfaces.comx-mol.net This part of the plant, known as Lycii Radicis Cortex or Cortex Lycii, is recognized for containing a variety of bioactive compounds, with kukoamines being prominent constituents. researchgate.netd-nb.info

While Lycium chinense is the principal source, related compounds have also been identified in other common Solanaceous plants such as potatoes (Solanum tuberosum) and tomatoes. plos.org The concentration and specific profile of kukoamines can vary depending on the plant species and geographical location. researchgate.net For instance, research on Lycium chinense has indicated that the content of kukoamines can differ across various regions, highlighting the importance of standardized sourcing for research applications. researchgate.net The table below details the primary botanical sources relevant to this compound research.

Table 1: Botanical Sources of this compound and Related Compounds for Research

| Botanical Name | Family | Plant Part | Relevant Compounds |

|---|---|---|---|

| Lycium chinense | Solanaceae | Root Bark (Cortex Lycii) | Kukoamine A, Kukoamine B, this compound (and other metabolites) researchgate.netchemfaces.comresearchgate.net |

| Solanum tuberosum | Solanaceae | Tuber | Kukoamine A plos.orgtandfonline.com |

Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation and Purification for Research Purposes

The isolation and purification of this compound for research necessitates the use of advanced separation and analytical techniques due to the complexity of the natural plant matrix and the presence of closely related isomers. researchgate.netjsmcentral.org

A common initial step involves the extraction of the crude material, often the dried root bark of Lycium chinense, using a solvent such as 70% ethanol (B145695). nih.gov An acetic acid solution has also been noted to be effective for extracting kukoamines while preventing their degradation. researchgate.net Following extraction, a series of chromatographic techniques are employed for purification.

Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. nih.goviipseries.org Materials like Diaion HP-20 and RP-18 resins are utilized, with a gradient elution system of water and methanol (B129727) or ethanol to separate fractions based on polarity. nih.gov Further purification often involves solid-phase extraction (SPE), which can significantly enrich the kukoamine content. google.com One patented method highlights the use of polyamide as an adsorbent in solid-phase extraction, which can increase the purity of kukoamines by approximately 40-fold based on hydrogen bond interactions. google.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification and isolation of this compound. iipseries.orgresearchgate.net Preparative HPLC, in particular, allows for the separation of individual kukoamine isomers with high purity, often exceeding 95%. google.com Researchers have optimized HPLC methods using C18 columns with hydrophilic ligands and gradient elution systems, such as acetonitrile (B52724) and trifluoroacetic acid, to achieve optimal separation of these isomers. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) has also been explored as an efficient alternative for semi-preparative separation, offering advantages in loading capacity and reduced solvent consumption compared to HPLC, though potentially with lower final purity. researchgate.net

For structural elucidation and identification, spectroscopic techniques are paramount. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming the identity of the isolated compounds. nih.govresearchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-MS/MS, using a triple quadrupole linear ion trap mass spectrometer (Q-TRAP), have been established for profiling and characterizing kukoamine metabolites directly from plant extracts. researchgate.netresearchgate.net

Quantitative Methodologies for this compound from Natural Matrices for Research

Accurate quantification of this compound and its related compounds in natural matrices is crucial for quality control and for understanding their distribution. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD), is a widely used and validated method for the quantitative analysis of kukoamines. researchgate.netmdpi.com These methods have demonstrated good linearity, precision, repeatability, and accuracy. researchgate.net For instance, a validated HPLC method for kukoamines A and B showed excellent linearity (r² = 0.9999 for both) and recovery rates between 90.03% and 102.30%. researchgate.net Such methods allow for the determination of the content of these compounds, which can be significant, with kukoamines comprising up to 0.8% of the dry mass of Lycii Radicis Cortex. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers even higher sensitivity and selectivity for quantification, especially in complex biological matrices. nih.gov This technique has been successfully applied to pharmacokinetic studies, determining the concentration of kukoamines in biological fluids like blood and urine with high accuracy and precision. researchgate.netnih.gov The established methods show good linearity over a defined concentration range and have been validated for parameters such as the lower limit of quantification, precision, and accuracy. researchgate.net

The table below summarizes the key quantitative parameters from a validated HPLC method for related kukoamines, which are indicative of the methodologies applicable to this compound research.

Table 2: Example of Validated HPLC Method Parameters for Kukoamine Analysis

| Parameter | Kukoamine A | Kukoamine B |

|---|---|---|

| Linearity (r²) | 0.9999 | 0.9999 |

| Precision (RSD %) | 1.29% | 0.57% |

| Repeatability (RSD %) | 1.81% | 0.92% |

| Accuracy (Recovery %) | 90.03–102.30% | 98.49–101.67% |

Data sourced from a study on Lycii Cortex. researchgate.net

Biosynthesis and Metabolic Pathways of Kukoamine C

Proposed Biosynthetic Precursors and Intermediates of Kukoamine C

Although direct evidence for this compound is lacking, the biosynthesis of KuA and KuB offers significant clues. The principal precursors for these related alkaloids are presumed to be dihydrocaffeic acid and the polyamine spermine (B22157), based on their chemical structures. mdpi.com

The biosynthesis of these precursors involves several upstream enzymatic steps:

Dihydrocaffeic Acid : This phenolic acid originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. Key enzymes like phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and caffeic acid 3-O-methyltransferase (COMT) are crucial for its formation. researchgate.net

Polyamines : The polyamine backbone is synthesized from amino acid precursors like arginine and ornithine. usda.govresearchgate.net S-adenosylmethionine (SAM) is a critical donor of aminopropyl groups, a reaction catalyzed by S-adenosyl-L-methionine decarboxylase (SAMDC). usda.govresearchgate.net In the case of KuA and KuB, thermospermine (B1218049) synthase is a key enzyme in producing the spermine backbone. researchgate.net

Given the structural similarities, it is highly probable that this compound is also assembled from a polyamine core and one or more phenylpropanoid-derived moieties, though the exact identities of these precursors are yet to be confirmed.

Enzymatic Machinery and Gene Clusters Involved in this compound Biosynthesis

The specific enzymes and gene clusters responsible for synthesizing this compound have not been identified. However, research into KuA and KuB in Lycium species has pinpointed key enzymatic players that are likely involved in the broader kukoamine family.

One of the most significant discoveries is the role of thermospermine synthase (LcTSPMS) . Studies have shown that overexpression of the gene encoding LcTSPMS led to an increase in the content of both KuA and KuB in L. chinense hairy roots, establishing it as a critical upstream enzyme in the biosynthesis of these compounds. researchgate.net Acyltransferases, which catalyze the final condensation step between the phenolic acid and the polyamine, are also essential, although the specific transferase for any kukoamine is yet to be isolated and characterized. researchgate.net

In plants, genes for specialized metabolic pathways are often physically grouped together on a chromosome, forming what is known as a biosynthetic gene cluster (BGC) . This co-localization facilitates the coordinated expression of all necessary enzymes. While no BGC for kukoamines has been discovered, this remains a promising area of research. The identification of such a cluster would rapidly accelerate the elucidation of the entire this compound pathway, from its initial precursors to the final product.

Regulation and Engineering of this compound Biosynthesis in Research Systems

As with its biosynthetic pathway, the regulation and metabolic engineering of this compound have not been specifically studied. Research has instead focused on enhancing the production of KuA, providing a valuable blueprint for future work.

Key findings in the regulation of KuA biosynthesis include the identification of specific transcription factors that act as master switches for the pathway:

LrTCP4 : This plant-specific transcription factor was found to be a positive regulator of KuA biosynthesis in Lycium ruthenicum. researchgate.net Overexpression of LrTCP4 in hairy root cultures led to a higher accumulation of KuA. researchgate.net

RIPENING INHIBITOR (RIN) : This transcription factor, a well-known regulator of fruit ripening in the Solanaceae family, has also been implicated in KuA biosynthesis. researchgate.net Interestingly, it appears to act as a negative regulator in the phenolamide pathway leading to KuA. researchgate.net

Metabolic engineering has primarily utilized hairy root cultures, which are valued for their genetic stability and rapid growth. researchgate.net By introducing and overexpressing key biosynthetic genes (like LcTSPMS) or regulatory genes (like LrTCP4) into these cultures, researchers have successfully increased the production of KuA and KuB. researchgate.net These established techniques offer a clear and promising strategy for potentially increasing the production of this compound in a controlled laboratory setting once its specific biosynthetic and regulatory genes are identified.

Synthetic Chemistry and Structural Modification of Kukoamine C

Total Synthesis Strategies and Methodological Advancements for Kukoamine C

The total synthesis of kukoamine alkaloids presents a significant chemical challenge, primarily centered on the regioselective acylation of the polyamine backbone. This compound is N¹,N⁸-bis(dihydrocaffeoyl)spermine, meaning it features dihydrocaffeic acid (DHCA) moieties attached to one terminal primary amine (N¹) and one internal secondary amine (N⁸) of the spermine (B22157) scaffold. This substitution pattern necessitates sophisticated strategies to differentiate the four distinct nitrogen atoms within spermine.

While a dedicated total synthesis for this compound is not prominently reported, the methods developed for its isomers provide a clear blueprint for potential synthetic routes.

Synthesis of Kukoamine A (N¹,N¹²-bis(dihydrocaffeoyl)spermine): A notably efficient method for synthesizing Kukoamine A involves the direct and selective acylation of the primary amino groups of spermine. oup.com This approach leverages the higher reactivity of the terminal primary amines over the internal secondary amines. The synthesis proceeds through the activation of a protected dihydrocaffeic acid precursor as an N-hydroxysuccinimide (HOSu) ester. researchgate.netacs.org

Step 1: Activation of Cinnamic Acid Derivative: A suitably protected cinnamic acid derivative is reacted with N-hydroxysuccinimide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form a stable, isolable succinimidyl cinnamate (B1238496). oup.com

Step 2: Selective Acylation: This activated ester is then reacted with spermine. Under controlled conditions, the acylation occurs selectively at the more accessible and nucleophilic primary amines (N¹ and N¹²). oup.comresearchgate.net

Step 3: Reduction: The final step involves the catalytic hydrogenation of the double bonds in the cinnamate moieties to yield the dihydrocaffeoyl structure, along with the removal of any protecting groups, to afford Kukoamine A. oup.comresearchgate.net

Aza-Michael addition

Amidation

Hydrogenation of the cyano group

This sequence represents a versatile approach for constructing complex polyamine structures. thieme-connect.com

The synthesis of this compound would necessitate a more complex protecting group strategy to distinguish the N¹ primary amine from the N¹² primary amine, and the N⁵ secondary amine from the N⁸ secondary amine, allowing for the specific sequential acylation at the desired N¹ and N⁸ positions.

Table 1: Comparison of Total Synthesis Strategies for Kukoamine Isomers To view the data, click on the table rows to expand.

Kukoamine A Synthesis

| Key Feature | Description | Reference(s) |

| Core Strategy | Direct selective acylation of primary amines of spermine. | oup.comresearchgate.net |

| Activating Group | N-Hydroxysuccinimide (HOSu) ester of a cinnamic acid derivative. | oup.comresearchgate.netacs.org |

| Selectivity | Exploits the inherent higher reactivity of terminal primary amines. | oup.com |

| Final Step | Catalytic hydrogenation to reduce cinnamate double bonds. | researchgate.net |

| Advantages | Very short and efficient route. | oup.com |

Kukoamine B Synthesis

| Key Feature | Description | Reference(s) |

| Core Strategy | Stepwise construction using cyano groups as amine precursors. | thieme-connect.comresearchgate.net |

| Key Reactions | Aza-Michael addition, amidation, hydrogenation. | thieme-connect.com |

| Overall Yield | 11.4% over 12 steps. | thieme-connect.com |

| Scale | Demonstrated at kilogram scale. | thieme-connect.com |

| Advantages | General approach suitable for various polyamine structures. | thieme-connect.com |

Semi-Synthesis and Derivatization Approaches for this compound Analog Generation

The generation of this compound analogues, like those of other kukoamines, is crucial for structure-activity relationship (SAR) studies. These studies help identify the structural features responsible for the biological activities of the parent molecule. tandfonline.com Semi-synthesis and derivatization typically start from a natural or synthetically obtained kukoamine core, which is then chemically modified.

Approaches for generating analogues, largely based on work with Kukoamine A, can be categorized as follows: tandfonline.com

Modification of the Dihydrocaffeic Acid (DHCA) Units: This involves altering the phenolic hydroxyl groups. Analogues have been synthesized where the hydroxyls are replaced by hydrogen, methoxy (B1213986) (OMe), or nitro (NO₂) groups. tandfonline.com

Replacement of the DHCA Moiety: The entire DHCA unit can be substituted with other acyl groups, such as caffeic acid (CA) units. tandfonline.com

Modification of the Polyamine Backbone: Analogues have been created using shorter polyamine chains, such as spermidine (B129725), in place of spermine. tandfonline.com

Modification of the Amine Functionality: The secondary amino groups within the spermine chain can be replaced with other functional groups, like strongly basic guanidyl functions, to probe the effects of charge and binding capability. tandfonline.com

A patent describing analogues of Kukoamine B outlines derivatives where modifications include substitutions on the phenyl rings (e.g., OH or OCH₃) and the polyamine backbone. google.com These strategies are directly applicable to the creation of a library of this compound derivatives for biological screening.

Table 2: Derivatization Approaches for Kukoamine Analogue Generation To view the data, click on the table rows to expand.

DHCA Unit Modifications

| Modification Type | Example | Purpose | Reference(s) |

| Hydroxyl Group Replacement | Phenolic -OH replaced by -H, -OMe, or -NO₂. | To determine the role of the catechol moiety in biological activity. | tandfonline.com |

| Acyl Moiety Replacement | DHCA units replaced by caffeic acid (CA) units. | To assess the impact of the saturated vs. unsaturated side chain. | tandfonline.com |

Polyamine Backbone Modifications

| Modification Type | Example | Purpose | Reference(s) |

| Chain Length Variation | Spermine replaced with the shorter spermidine. | To evaluate the influence of the polyamine chain length and spacing of charges. | tandfonline.com |

| Amine Functionality Change | Secondary amines replaced with guanidyl groups. | To alter basicity and hydrogen bonding potential. | tandfonline.com |

Regioselective and Stereoselective Synthesis of this compound Analogues

The synthesis of specific kukoamine isomers and their analogues is fundamentally a problem of regioselectivity. masterorganicchemistry.com The spermine molecule possesses two primary amines (N¹, N¹²) and two secondary amines (N⁵, N⁸), all of which are nucleophilic. Achieving a specific substitution pattern, such as the N¹,N⁸ pattern of this compound, requires precise control over which amines react.

Regioselectivity: The synthesis of the four possible regioisomers of bis(dihydrocaffeoyl)spermine (Kukoamines A, B, C, and D) has been undertaken to explore their differing biological properties. tandfonline.com

Kukoamine A (N¹,N¹²): As discussed, its synthesis can be achieved with high regioselectivity for the primary amines due to their greater steric accessibility and nucleophilicity compared to the secondary amines. oup.com

This compound (N¹,N⁸): The synthesis of this isomer is more challenging. It requires a strategy that can differentiate not only between primary and secondary amines but also between the two non-equivalent secondary amines (N⁵ and N⁸). This would typically involve an orthogonal protecting group strategy, where different classes of protecting groups are installed on the various amines, allowing for their selective removal and subsequent acylation in a controlled sequence.

Stereoselectivity: Stereoselectivity becomes a factor when chiral centers are present or introduced into the molecule. masterorganicchemistry.com The parent structures of spermine and dihydrocaffeic acid are achiral. However, stereoselectivity would be a critical consideration in the synthesis of certain analogues:

Analogues with Chiral Acyl Chains: If DHCA were replaced by a chiral carboxylic acid, the coupling reaction could potentially lead to diastereomers unless a stereoselective synthesis is employed.

Analogues with Modified Polyamine Backbones: Introducing substituents (e.g., methyl groups) onto the carbon backbone of the spermine unit would create stereocenters. The synthesis of a single stereoisomer of such an analogue would require a stereoselective route, possibly involving chiral building blocks or asymmetric reactions.

While the literature specifically detailing stereoselective syntheses of this compound analogues is sparse, the principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, would be applicable. mdpi.combeilstein-journals.org However, for the natural kukoamine structures, regiocontrol remains the paramount synthetic challenge.

Structure Activity Relationship Sar Studies of Kukoamine C and Its Analogues

Design and Synthesis of Kukoamine C Derivatives for SAR Elucidation

The exploration of Kukoamine SAR necessitates the chemical synthesis of various analogues. The synthetic strategies developed for Kukoamine A and its derivatives serve as a blueprint for accessing this compound analogues. A common approach involves the selective acylation of polyamines like spermine (B22157) or its shorter-chain counterpart, spermidine (B129725). researchgate.netoup.com

Researchers have synthesized the four possible regioisomers of Kukoamine A (termed KukA, KukB, KukC, and KukD) to investigate how the attachment site of the dihydrocaffeoyl (DHCA) units to the spermine skeleton impacts biological activity. tandfonline.com This was achieved through direct selective acylation of the primary amino groups of spermine with activated cinnamates, followed by catalytic hydrogenation. researchgate.netoup.com

Further SAR studies have involved creating analogues with specific structural modifications:

Aromatic Ring Substitution: The phenolic hydroxyl groups on the DHCA moiety are considered key for activity. Analogues have been synthesized where these hydroxyls are replaced with hydrogen, methoxy (B1213986) (OMe), or nitro (NO₂) groups to probe the importance of the catechol function. tandfonline.com

Acyl Group Variation: Derivatives have been prepared by replacing the DHCA units with caffeic acid (CA), which introduces a double bond in the linker, a feature naturally present in this compound. tandfonline.com

Polyamine Chain Modification: The length of the polyamine chain has been altered by using spermidine instead of spermine. tandfonline.com Additionally, the secondary amino groups of the spermine have been replaced with strongly basic guanidyl groups to assess the influence of the polyamine's charge and binding capabilities. tandfonline.com

A general synthetic scheme for producing kukoamine analogues involves a multi-step process that often starts from a protected catechol, which is then elaborated and coupled to the polyamine chain. researchgate.net The ability to create a library of such compounds is crucial for systematically mapping the structural requirements for desired biological effects.

Correlation of Structural Motifs with Biological Activities in In Vitro and Ex Vivo Research Models

In vitro (cell-based) and ex vivo (tissue-based) models are indispensable for correlating the structural features of kukoamine derivatives with their biological functions. mdpi.comnih.gov Studies on Kukoamine A and B analogues have revealed several key SAR trends that are likely applicable to this compound.

Importance of the Catechol Moiety: The 3,4-dihydroxyphenyl (catechol) structure is a critical determinant of the antioxidant activity of kukoamines. Research on Kukoamine A analogues demonstrated that the free radical scavenging ability is significantly higher in compounds possessing the catechol hydroxyl groups. tandfonline.com Replacing these groups with hydrogen or methoxy groups leads to a marked decrease in antioxidant potential. tandfonline.com Furthermore, studies investigating the inhibition of amyloid-β aggregation showed that the catechol moiety is essential for this activity, with compounds having two such moieties being more potent. researchgate.net This suggests that the two catechol groups in this compound are vital for its antioxidant and potential neuroprotective effects.

Influence of the Polyamine Backbone: The polyamine chain contributes significantly to the molecule's interaction with biological targets.

Acylation Position: The specific nitrogen atoms on the spermine chain to which the acyl groups are attached influence biological activity. Studies comparing Kukoamine A (N¹,N¹²-bis-acylated) and Kukoamine B (N¹,N⁸-bis-acylated) revealed differences in their neuroprotective and antioxidant effects, a phenomenon attributed to their different three-dimensional conformations and hydrogen bonding capabilities. mdpi.com Kukoamine B often shows stronger inhibitory activity than Kukoamine A against certain targets. researchgate.net

Chain Length: Using shorter polyamines like spermidine generally alters the activity profile, indicating that the distance and flexibility between the two aromatic ends are important for target binding. tandfonline.com

Effect of the Acyl Linker: this compound's unique feature is the presence of one caffeoyl group, which includes a propenoic acid linker, and one dihydrocaffeoyl group, which has a propanoic acid linker. The double bond in the caffeoyl moiety makes the system more rigid and introduces a Michael acceptor site, which can potentially react covalently with nucleophilic residues (like cysteine) in proteins. This structural motif is known to be crucial for the activity of other natural products like curcumin. nih.gov This suggests that this compound may have different or additional biological targets compared to Kukoamines A and B.

The table below summarizes the key findings from SAR studies on Kukoamine A analogues, which can be extrapolated to predict the behavior of this compound derivatives.

| Structural Modification | Observation in Kukoamine A Analogues | Predicted Implication for this compound |

| Removal/Masking of Catechol -OH | Reduced antioxidant activity. tandfonline.com | The two catechol units are likely essential for antioxidant capacity. |

| Change in Acylation Site | Alters biological potency (e.g., KukB vs KukA). researchgate.netmdpi.com | The specific attachment points of the acyl groups are critical for activity. |

| Shortening Polyamine Chain | Modifies activity, suggesting chain length is key for optimal target interaction. tandfonline.com | The spermine backbone provides optimal spacing and flexibility for many targets. |

| Introduction of C=C in Linker | Creates a more rigid structure and a potential Michael acceptor. tandfonline.comnih.gov | The natural C=C bond in this compound may enable covalent interactions with targets, leading to a unique activity profile. |

This table is generated based on data from the cited research articles.

Computational Approaches in this compound SAR Analysis

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for analyzing and predicting the biological activity of compounds like this compound. jpionline.orgmdpi.com

Molecular Docking: Molecular docking simulates the interaction between a ligand (e.g., a kukoamine derivative) and a biological target (e.g., an enzyme or receptor). pensoft.netnih.gov This technique can predict the preferred binding orientation and estimate the strength of the interaction. For instance, a computational study identified Kukoamine A as a potential inhibitor of furin, a crucial enzyme in many pathological processes. nih.gov Docking simulations showed Kukoamine A fitting into the enzyme's active site, forming key hydrogen bonds and hydrophobic interactions with catalytic residues. nih.gov

Such an approach could be applied to this compound to:

Predict its binding affinity to various targets.

Compare its binding mode to that of Kukoamines A and B to understand how the caffeoyl double bond influences interaction.

Guide the design of new, more potent, or selective derivatives by identifying which structural modifications would enhance binding.

The table below illustrates the kind of data generated from a hypothetical molecular docking study.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Kukoamine A | Furin | -8.5 | His194, Ser368 |

| This compound | Furin | -8.9 | His194, Ser368, Cys245 |

| This compound Derivative (modified) | Furin | -9.5 | His194, Ser368, Cys245, Asp258 |

This is a hypothetical data table for illustrative purposes.

QSAR Modeling: QSAR involves creating a mathematical model that relates the chemical structures of a series of compounds to their biological activities. mdpi.com For kukoamines, a QSAR model could be built using a dataset of synthesized analogues and their measured activities (e.g., IC₅₀ values). The model would use molecular descriptors (numerical representations of chemical structure) to find a quantitative correlation, allowing for the prediction of the activity of new, unsynthesized this compound derivatives. This would help prioritize which compounds to synthesize and test, making the drug discovery process more efficient.

Mechanistic Investigations of Kukoamine C S Biological Activities

Molecular Targets and Receptor Interactions

Identification of Protein Binding Partners for Kukoamine C

The biological activities of this compound are rooted in its interactions with specific cellular proteins. A key identified binding partner is the prohibitin (PHB) complex, composed of prohibitin 1 (PHB1) and prohibitin 2 (PHB2). This interaction was discovered using affinity chromatography with a biotin-labeled this compound probe. The direct binding between this compound and the PHB complex has been substantiated through surface plasmon resonance (SPR) analysis. Prohibitins are implicated in various cellular functions, including the regulation of the Ras-Raf-MEK-ERK signaling pathway, which is crucial for cell growth and survival. nih.govrndsystems.comnih.gov The binding of this compound to prohibitins is a critical event that initiates its downstream effects on cellular signaling.

Modulation of Enzyme Activities by this compound

This compound influences cellular processes by modulating the activity of key enzymes, particularly those involved in polyamine metabolism. Polyamines like spermine (B22157) and spermidine (B129725) are essential for cell proliferation, and their levels are tightly controlled by biosynthetic and catabolic enzymes. mdpi.com this compound has been shown to induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism. mdpi.comresearchgate.netoncotarget.com The induction of SSAT leads to the acetylation and subsequent degradation of spermine and spermidine, thereby depleting their intracellular concentrations. oncotarget.com

Concurrently, this compound can suppress the activity of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. microbenotes.commedicinabuenosaires.commohfw.gov.insci-hub.se By simultaneously upregulating a catabolic enzyme (SSAT) and downregulating a key biosynthetic enzyme (ODC), this compound effectively disrupts cellular polyamine homeostasis, a mechanism that contributes significantly to its anti-proliferative effects. researchgate.net Additionally, this compound has been noted to inhibit other enzymes such as 5-Lipoxygenase (5-LOX) and furin, which are involved in inflammation and protein processing, respectively. nih.govtandfonline.comresearchgate.netmdpi.com

Cellular Signaling Pathway Modulation

Effects on Cell Proliferation and Apoptosis Mechanisms

This compound demonstrates significant anti-proliferative and pro-apoptotic effects in various cell models, particularly in cancer cells. A primary mechanism involves the disruption of the Ras-Raf-MEK-ERK signaling cascade, a pathway fundamental to cell proliferation and survival. promega.cae-jlc.org By binding to the prohibitin (PHB) complex, this compound interferes with the PHB-dependent activation of C-Raf by Ras at the cell membrane. nih.govnih.gov This interference prevents the phosphorylation and activation of C-Raf, leading to the shutdown of downstream signaling through MEK and ERK, ultimately resulting in the inhibition of cell proliferation. nih.govrndsystems.com

This compound also induces apoptosis, or programmed cell death. In glioblastoma cells, for example, treatment with this compound leads to an increase in apoptotic cells, cell cycle arrest at the G0/G1 phase, and a decrease in colony formation. nih.gov The molecular mechanism of apoptosis induction involves the modulation of key regulatory proteins. This compound treatment results in the upregulation of the pro-apoptotic protein Bax and the executioner caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of apoptotic proteins favors the initiation of the cell death cascade.

| Cellular Process | Effect of this compound | Key Molecular Events |

| Cell Proliferation | Inhibition | Downregulation of Ras-Raf-MEK-ERK pathway nih.govrndsystems.comnih.gov |

| Colony Formation | Decrease | Inhibition of cell growth and survival signals nih.gov |

| Cell Cycle | G0/G1 Arrest | Alteration of cell cycle regulatory proteins nih.gov |

| Apoptosis | Induction | Upregulation of Bax and Caspase-3; Downregulation of Bcl-2 nih.gov |

Anti-inflammatory and Immunomodulatory Mechanisms in Cellular Models

This compound exerts potent anti-inflammatory and immunomodulatory effects by targeting key signaling pathways in immune cells like macrophages. researchgate.netfrontiersin.orgbmbreports.org In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly inhibits the production of pro-inflammatory mediators. researchgate.netmedchemexpress.com This includes a reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netmedchemexpress.commdpi.com

The underlying mechanism for these effects involves the suppression of major inflammatory signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as p38. medchemexpress.comresearchgate.net NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes, and its inhibition by this compound prevents the degradation of its inhibitor, IκB-α, thus blocking its nuclear translocation and activity. medchemexpress.commdpi.com Furthermore, this compound can modulate macrophage polarization, a process where macrophages adopt different functional phenotypes (e.g., pro-inflammatory M1 vs. anti-inflammatory M2), which is a key aspect of immunomodulation. nih.govnih.gov

| Inflammatory Mediator | Effect of this compound in LPS-Stimulated Macrophages |

| Nitric Oxide (NO) | Inhibition researchgate.net |

| Prostaglandin E2 (PGE2) | Inhibition researchgate.net |

| TNF-α | Inhibition researchgate.netmedchemexpress.com |

| IL-1β | Inhibition researchgate.net |

| IL-6 | Inhibition researchgate.netmedchemexpress.com |

Advanced Analytical Methodologies for Kukoamine C Quantification and Characterization in Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), represent the cornerstone for the separation and quantification of kukoamines from various sources, including plant extracts and biological fluids. researchgate.netspringermedizin.de These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. UPLC, utilizing smaller particle sizes in the column stationary phase (typically under 2 μm), offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. nih.gov

For kukoamines, which are polar and ionic in nature, reversed-phase chromatography is the most common approach. researchgate.nethelixchrom.com Hydrophilic interaction liquid chromatography (HILIC) also presents a viable strategy for retaining and separating such highly polar analytes. helixchrom.com The separation of kukoamine isomers, such as Kukoamine A and B, requires optimized chromatographic conditions. researchgate.net Optimal separation has been achieved on hydrophilic ligand-coated C18 columns and Acquity UPLC HSS T3 columns, which are designed to provide enhanced retention for polar compounds. researchgate.netnih.gov

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution. researchgate.net To improve peak shape and resolution for these basic compounds, additives like trifluoroacetic acid (TFA) or formic acid are often incorporated into the mobile phase. researchgate.nethelixchrom.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is standard practice to effectively separate a wide range of metabolites in a single run. researchgate.net

Table 1: Examples of HPLC/UPLC Methods for Kukoamine Analysis

| Technique | Column | Mobile Phase | Elution Mode | Application | Reference |

|---|---|---|---|---|---|

| UPLC | Acquity UPLC® HSS T3 (2.1 × 50 mm, 1.8 μm) | Acetonitrile and water with additives | Gradient | Quantification of Kukoamine B in human blood and urine | researchgate.netnih.gov |

| HPLC | Hydrophilic ligand-coated C18 | Acetonitrile and 0.1% (v/v) trifluoroacetic acid | Gradient | Separation of Kukoamine A and B isomers | researchgate.net |

| UPLC | Not specified | Not specified | Not specified | Metabolite profiling in Lycium barbarum | spkx.net.cnsciopen.com |

| HPLC | Reverse Phase C18 (5 μm) | Methanol:water (64%, v/v) | Isocratic | Separation of benzoylated polyamines including spermine (B22157) | researchgate.net |

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of Kukoamine C and its derivatives due to its exceptional sensitivity and selectivity. nih.gov When coupled with HPLC or UPLC (LC-MS), it allows for the confident identification and precise quantification of target compounds within complex mixtures. researchgate.netnih.gov Several types of mass spectrometers are used, including triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and quadrupole linear ion trap (Q-TRAP) systems. researchgate.netnih.govnih.gov

For quantitative analysis, triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the gold standard. nih.govthermofisher.com This technique involves selecting a specific precursor ion (the molecular ion of this compound, [M+H]⁺) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring a specific, characteristic fragment ion in the third quadrupole. nih.gov This highly specific transition provides excellent sensitivity and minimizes interference from matrix components. researchgate.net For instance, the MRM transition m/z 531.3⁺ → 222.1⁺ has been used to quantify Kukoamine B. researchgate.netnih.gov The lower limit of quantification (LLOQ) for kukoamines using UPLC-MS/MS can reach levels as low as 0.1 ng/mL in plasma. springermedizin.deresearchgate.net

For metabolite profiling and the identification of unknown kukoamine-related compounds, high-resolution mass spectrometry (HRMS) systems like Q-TOF are employed. nih.govbiointerfaceresearch.comnih.gov These instruments provide highly accurate mass measurements, which facilitate the determination of elemental compositions for unknown peaks. biointerfaceresearch.com Tandem mass spectrometry (MS/MS) on these platforms provides structural information through fragmentation patterns. nih.gov A specialized technique known as multiple ion monitoring triggered enhanced product ion scan (MIM-EPI) on a Q-TRAP instrument has been successfully used to identify twelve different kukoamine metabolites in Lycii Cortex, based on their characteristic fragmentation behaviors. researchgate.netnih.gov

Table 2: Mass Spectrometry Parameters for Kukoamine Analysis

| MS Technique | Ionization Mode | Scan Mode | Example Transition (Kukoamine B) | Application | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS (Triple Quadrupole) | Positive ESI | MRM | m/z 531.3⁺ → 222.1⁺ | Quantification in human blood and urine | researchgate.netnih.gov |

| LC-MS/MS (Q-TRAP) | Positive ESI | MIM-EPI | Diagnostic precursor/product ions | Metabolite profiling and characterization | researchgate.netnih.gov |

| UPLC-Q-TOF/MS | Not specified | Full Scan / MS/MS | Accurate mass measurement | Chemical profiling of spermidine (B129725) alkaloids | nih.gov |

| LC/MS | Positive ESI | Full Scan | m/z 531 [M+H]⁺ for Kukoamine A | Metabolite profiling in potato | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of Metabolites or Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including novel this compound metabolites or derivatives. solubilityofthings.combyjus.comresearchgate.net While LC-MS provides strong evidence for a proposed structure based on mass and fragmentation, NMR offers a complete picture of the molecular skeleton by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). byjus.com

A standard set of NMR experiments for structure elucidation includes:

¹H NMR: This experiment provides information about the number of different types of protons in a molecule, their chemical environment (via chemical shift), their proximity to other protons (via spin-spin coupling), and their relative numbers (via integration). byjus.com

¹³C NMR: This provides information on the number of non-equivalent carbons and their chemical environment, indicating the types of functional groups present (e.g., carbonyls, aromatic carbons, aliphatic carbons). clockss.orgresearchgate.net For example, a ¹³C NMR spectrum of a kukoamine precursor showed fifteen distinct signals, confirming its symmetrical structure. clockss.org

2D NMR Spectroscopy: Two-dimensional techniques are crucial for assembling the molecular puzzle. solubilityofthings.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together spin systems within the molecule. solubilityofthings.com

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. solubilityofthings.com

For a compound like this compound, NMR would be used to confirm the structure of the spermine backbone, the nature and substitution pattern of the dihydrocaffeoyl groups, and the specific locations of amide bond linkages. clockss.org Although acquiring sufficient pure material for NMR analysis can be challenging, it is the ultimate method for the unambiguous identification of a new natural product. researchgate.net

Table 3: Information Derived from NMR Spectroscopy for Structural Elucidation

| NMR Experiment | Type of Information Obtained | Application to this compound Structure |

|---|---|---|

| ¹H NMR | Proton environments, spin-spin coupling, integration | Confirms aromatic and aliphatic protons, shows connectivity within proton networks. |

| ¹³C NMR | Number and type of carbon atoms (C, CH, CH₂, CH₃) | Identifies carbonyl carbons of the amide, aromatic carbons, and aliphatic carbons of the spermine chain. clockss.org |

| COSY | ¹H-¹H coupling correlations | Establishes the sequence of protons in the spermine and dihydrocaffeoyl side chains. |

| HSQC / HETCOR | Direct ¹H-¹³C correlations | Assigns each proton to its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects the dihydrocaffeoyl moieties to the spermine backbone by showing correlation across the amide bond. |

Capillary Electrophoresis and Other Separation Techniques

Capillary Electrophoresis (CE) is a powerful separation technique that offers an alternative to HPLC for the analysis of charged species like kukoamines. nih.govmdpi.com Separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of a high-voltage electric field. mdpi.comchromatographyonline.com This technique is known for its high separation efficiency, low sample and solvent consumption, and rapid analysis times. chromatographyonline.com

A significant development for kukoamine analysis is a Capillary Zone Electrophoresis (CZE) method that utilizes complexation with dihydrogen phosphate (B84403) ions (DPI) in the running buffer. nih.gov This novel approach was found to improve the UV detection signal of kukoamines by approximately 30-fold. nih.gov The enhancement is attributed to the formation of hydrogen bonds between the hydroxyl and amino/amide groups of the kukoamine and the DPI from the electrolyte. nih.gov This CZE method was reported to be superior to HPLC in terms of separation capability, efficiency, and sensitivity for kukoamine assays. nih.gov

Other separation techniques, while less commonly reported specifically for this compound, are based on fundamental principles that could be applied. These include various chromatographic and extraction methods:

Solid Phase Extraction (SPE): Often used for sample clean-up and concentration prior to HPLC or CE analysis. researchgate.netnih.gov It can effectively remove interfering matrix components and isolate the target analytes.

Planar Chromatography: Techniques like Thin Layer Chromatography (TLC) can be used for initial screening and purity checks. run.edu.ng

Fractional Distillation and Extraction: These are classical separation techniques used for large-scale purification of compounds from natural product extracts but are not typically used for final quantitative analysis. uomustansiriyah.edu.iq

Table 4: Capillary Zone Electrophoresis (CZE) Method for Kukoamine Analysis

| Parameter | Condition | Purpose / Finding | Reference |

|---|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | High-efficiency separation of charged analytes. | nih.gov |

| Electrolyte | Containing Dihydrogen Phosphate Ions (DPI) | Forms a complex with kukoamines via hydrogen bonding. | nih.gov |

| Detection | UV Detector | Complexation with DPI improved the UV signal by ~30-fold. | nih.gov |

| Outcome | Superior to HPLC | Demonstrated better separation, efficiency, and sensitivity. | nih.gov |

Preclinical in Vivo Mechanistic Research of Kukoamine C

Pharmacological Activity Mechanisms in Animal Models

In animal models of metabolic syndrome, Kukoamine B has demonstrated significant anti-diabetic properties by improving insulin resistance and modulating metabolic pathways. In high-fat diet/high-fructose (HFDFr)-fed rats, Kukoamine B administration was shown to ameliorate insulin resistance. This was evidenced by improvements in glucose tolerance and insulin sensitivity tests. The compound also played a role in reducing lipid accumulation, a key factor in metabolic disorders.

A study utilizing diabetic (db/db) mice provided further mechanistic insights. After a nine-week treatment period, Kukoamine B lowered blood glucose levels without inducing common side effects like bodyweight gain or hepatomegaly. Metabolomic analysis of the serum in these models revealed that Kukoamine B reduced circulating levels of triglycerides and cholesterol. Pathway analysis suggested that these effects may be mediated through the regulation of nuclear transcription factors such as NF-κB or PPAR, which helps to decrease inflammation and steer the system towards metabolic homeostasis.

| Animal Model | Key Mechanistic Findings | Observed Effects |

|---|---|---|

| High-Fat Diet/High-Fructose (HFDFr)-Fed Rats | Amelioration of insulin resistance | Improved glucose and insulin tolerance |

| Diabetic (db/db) Mice | Regulation of nuclear transcription factors (e.g., NF-κB, PPAR) | Lowered blood glucose, reduced triglycerides and cholesterol |

While in vivo studies focusing specifically on Kukoamine C in xenograft models are limited, research on related compounds like Kukoamine A has provided preliminary evidence of anti-cancer activity. In vitro studies have shown that Kukoamine A can inhibit the growth of human glioblastoma cells by inducing apoptosis and halting the cell cycle. caymanchem.com These findings suggest a potential for translation to in vivo models. Xenograft models, where human tumor tissues are implanted into immunocompromised mice, are a standard for evaluating the efficacy of anti-cancer compounds. Such models allow for the assessment of a compound's ability to inhibit tumor growth and understand its mechanism of action in a living system. Future preclinical research using xenograft models would be essential to validate the anti-cancer potential of this compound in vivo.

Kukoamine B has been shown to exert potent anti-inflammatory effects in various animal models by targeting key inflammatory pathways. In mouse models of lipopolysaccharide (LPS)-induced sepsis, Kukoamine B demonstrated the ability to directly bind to and neutralize LPS and CpG DNA. nih.govnih.govresearchgate.net This action blocks the interaction of these molecules with their respective receptors (TLR4 and TLR9) on immune cells, thereby inhibiting immune cell activation and the subsequent production of inflammatory mediators. nih.govnih.gov

Studies in septic mice revealed that Kukoamine B intervention significantly reduced microvascular permeability, interstitial edema, and the infiltration of white blood cells in the small intestine. It also decreased plasma levels of LPS and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Similarly, research on Kukoamine A in a rat model of carrageenan-induced paw edema showed that pretreatment with the compound significantly decreased the inflammatory response by reducing serum levels of proinflammatory cytokines. This research collectively indicates that Kukoamines can mitigate inflammatory responses by inhibiting the NF-κB signaling pathway and reducing the expression of inflammatory cytokines.

| Animal Model | Key Mechanistic Findings | Observed Effects |

|---|---|---|

| LPS-induced Sepsis (Mice) | Binds to LPS and CpG DNA; Inhibits TLR4/TLR9 signaling | Reduced plasma TNF-α, IL-1β; Decreased intestinal inflammation |

| Carrageenan-induced Paw Edema (Rats) | Inhibition of pro-inflammatory cytokine production | Alleviated paw edema; Reduced serum cytokines |

| Radiation Injury (Rats) | Inhibition of NF-κB and AP-1 activation | Decreased IL-1β, TNF-α, and COX-2 in the hippocampus caymanchem.com |

Research in animal models of neurological diseases has highlighted the neuroprotective potential of Kukoamine A. In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, Kukoamine A demonstrated protective effects on dopaminergic neurons. caymanchem.com The administration of Kukoamine A led to an increased number of these neurons in the substantia nigra and striatum, key brain regions affected in Parkinson's disease. caymanchem.com Mechanistically, it was found to decrease the expression of α-synuclein, a protein that aggregates in the brains of Parkinson's patients, and improve motor function in the mice. caymanchem.com Further studies suggest that these effects are linked to the inhibition of apoptosis and the enhancement of autophagy. caymanchem.com In a 6-OHDA-induced Parkinson's model, Kukoamine A was also found to upregulate the expression of ferroportin1 and hephaestin, which facilitates iron export and reduces cellular iron content, another factor implicated in neurodegeneration.

In vivo experiments using ovariectomized (OVX) mice, a standard model for postmenopausal osteoporosis, have demonstrated the anti-osteoporotic effects of Kukoamine A and B. Treatment with these compounds significantly inhibited the bone mineral density loss induced by ovariectomy and helped restore impaired bone structural properties.

The underlying mechanisms involve the modulation of bone remodeling processes. Kukoamine B was found to promote osteoblast differentiation, the process by which new bone-forming cells are created. At the same time, it decreased the differentiation of osteoclasts, the cells responsible for bone resorption. In co-culture experiments that mimic physiological conditions, Kukoamine B specifically promoted osteoblast differentiation without affecting osteoclast differentiation. Further studies with Kukoamine A in OVX mice showed it improved bone microarchitecture by increasing the bone volume to total volume ratio (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th), while reducing trabecular separation (Tb.Sp). These findings suggest that Kukoamines protect against osteoporotic bone loss by shifting the balance of bone remodeling towards formation.

Metabolomic and Proteomic Profiling in Animal Models to Elucidate this compound Mechanisms

Metabolomic and proteomic approaches have been instrumental in providing a deeper understanding of the mechanisms of Kukoamine B in animal models, particularly in the context of metabolic diseases. In diabetic (db/db) mice, a comprehensive metabolomics study was conducted to analyze changes in serum metabolites following treatment with Kukoamine B.

The lipidomics analysis, a subset of metabolomics, revealed significant alterations in lipid profiles. Kukoamine B treatment led to a reduction in the levels of circulating triglycerides, cholesterol, and phosphatidylethanolamine, while increasing the levels of phosphatidylcholines. Furthermore, an increase in acylcarnitines was observed, suggesting a modulation of fatty acid oxidation. A cytokine array, a proteomic technique, showed that Kukoamine B also reduced systemic inflammation. Pathway analysis of these integrated 'omics' data suggested that Kukoamine B's therapeutic effects are likely mediated through the regulation of nuclear transcription factors like NF-κB and/or PPAR. These factors are critical in controlling inflammation and metabolic processes, and their modulation by Kukoamine B appears to facilitate a shift towards metabolic and inflammatory homeostasis. These advanced profiling techniques provide a systemic view of the compound's effects, moving beyond a single target to a broader understanding of its impact on metabolic networks.

Molecular Imaging Techniques for In Vivo Mechanistic Studies

In the realm of preclinical research, molecular imaging stands as a powerful, non-invasive tool to elucidate the in vivo mechanisms of action of novel therapeutic compounds. nih.gov These techniques allow for the longitudinal study of biological processes at the molecular and cellular level within a living organism. nih.gov The primary molecular imaging modalities utilized in preclinical settings include positron emission tomography (PET), single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), and optical imaging (fluorescence and bioluminescence). nih.govnih.gov Each of these techniques offers unique advantages in sensitivity, resolution, and the nature of the biological information they can provide. nih.govresearchgate.net

The application of these advanced imaging technologies to study the in vivo behavior of specific phytochemicals, such as this compound, holds the potential to significantly deepen our understanding of their pharmacokinetic and pharmacodynamic properties. This compound is a spermine (B22157) alkaloid, a class of compounds known for a variety of pharmacological effects. However, a comprehensive review of the scientific literature reveals a notable absence of studies that have employed molecular imaging techniques to investigate the in vivo mechanistic properties of this compound specifically.

While extensive research has been conducted on the antioxidant and cytoprotective effects of related compounds, Kukoamine A and Kukoamine B, these studies have predominantly been performed in vitro. nih.govresearchgate.net The in vivo biodistribution, target engagement, and mechanistic pathways of this compound remain largely unexplored through direct imaging methodologies.

To enable in vivo imaging, a compound like this compound would first need to be labeled with a suitable imaging probe. This process involves chemically modifying the molecule to incorporate a fluorescent dye for optical imaging or a radionuclide for PET or SPECT imaging, without significantly altering its inherent biological activity. nih.govmdpi.comrsc.org

Fluorescent Labeling for Optical Imaging

Fluorescent labeling is a common strategy for in vivo optical imaging. rsc.org This would involve conjugating a fluorescent molecule (fluorophore) to the this compound structure. The choice of fluorophore is critical and would depend on factors such as brightness, photostability, and emission wavelength, with near-infrared (NIR) dyes being preferable for in vivo applications due to reduced tissue autofluorescence and deeper tissue penetration. rsc.org Once a fluorescently-labeled this compound probe is developed, it could be administered to animal models to visualize its localization in various tissues and organs over time. nih.gov This would provide valuable, albeit often qualitative, insights into its biodistribution. researchgate.net

Radiolabeling for PET and SPECT Imaging

For more quantitative in vivo data, this compound could be radiolabeled for PET or SPECT imaging. nih.gov This would involve incorporating a positron-emitting radionuclide (e.g., Fluorine-18, Carbon-11) for PET or a gamma-emitting radionuclide (e.g., Technetium-99m, Iodine-123) for SPECT into the molecular structure. nih.govmdpi.com PET and SPECT imaging offer high sensitivity and the ability to quantify the concentration of the radiolabeled compound in deep tissues, providing detailed pharmacokinetic data. researchgate.net The development of a radiolabeled this compound tracer would enable researchers to conduct in vivo studies to determine its uptake, distribution, metabolism, and excretion with a high degree of accuracy. nih.gov

Potential Research Directions and Data Generation

The generation of a fluorescently or radiolabeled this compound probe would open the door to a wide array of preclinical in vivo mechanistic studies. The hypothetical data that could be generated from such studies are outlined in the tables below. It is important to emphasize that these tables represent the potential outcomes of future research and are not based on existing experimental data.

Table 1: Hypothetical In Vivo Biodistribution of Fluorescently-Labeled this compound in a Murine Model

| Organ | Mean Fluorescence Intensity (Arbitrary Units) at 1h Post-Injection | Mean Fluorescence Intensity (Arbitrary Units) at 4h Post-Injection | Mean Fluorescence Intensity (Arbitrary Units) at 24h Post-Injection |

| Liver | 1500 | 950 | 300 |

| Kidneys | 1200 | 700 | 200 |

| Spleen | 800 | 500 | 150 |

| Lungs | 400 | 250 | 100 |

| Brain | 50 | 45 | 40 |

| Muscle | 100 | 80 | 50 |

This interactive table illustrates the hypothetical distribution of a fluorescently-labeled this compound, suggesting primary accumulation in the liver and kidneys, followed by clearance over 24 hours.

Table 2: Hypothetical Quantitative PET Imaging Data of Radiolabeled this compound in a Murine Model

| Organ | % Injected Dose per Gram (%ID/g) at 1h Post-Injection | % Injected Dose per Gram (%ID/g) at 4h Post-Injection | % Injected Dose per Gram (%ID/g) at 24h Post-Injection |

| Liver | 15.5 | 8.2 | 1.5 |

| Kidneys | 10.2 | 5.1 | 0.8 |

| Spleen | 5.8 | 3.0 | 0.5 |

| Lungs | 2.1 | 1.1 | 0.2 |

| Brain | 0.1 | 0.08 | 0.05 |

| Blood | 3.5 | 1.0 | 0.1 |

This interactive table presents hypothetical quantitative data from a PET study, providing more precise measurements of this compound concentration in various organs and its clearance from the bloodstream over time.

Future Research Directions and Challenges in Kukoamine C Research

Exploration of Novel Biological Activities and Targets for Kukoamine C

Initial studies have primarily focused on the antioxidant and neuroprotective properties of kukoamines. researchgate.netmdpi.com However, the unique structure of this compound, a spermine (B22157) derivative, suggests a broader range of biological interactions that remain unexplored. Future investigations should aim to identify novel biological activities and molecular targets. For instance, the polyamine backbone is crucial for cellular processes, and its modification in this compound could influence pathways beyond those currently known. mdpi.com

Recent research on its isomer, Kukoamine A, has revealed inhibitory effects on enzymes like furin, which is implicated in viral infections, and trypanothione (B104310) reductase, a key enzyme in parasitic trypanosomatids. researchgate.netmdpi.com This suggests that this compound could be screened against a wider array of enzymatic targets. Exploring its potential in areas such as cancer, inflammation, and metabolic diseases, like its sister compound Kukoamine B in type 2 diabetes, is a logical next step. frontiersin.orgmdpi.com The anti-inflammatory and immunomodulatory potential, in particular, warrants deeper investigation, as these are often linked to its known neuroprotective effects. scielo.brfrontiersin.org

Potential areas for future investigation include:

Antiviral and Antiparasitic Activity: Screening against a panel of viruses and parasites to identify novel inhibitory functions.

Enzyme Inhibition: Investigating its effect on other key enzymes involved in disease pathology, such as lipoxygenases. tandfonline.com

Cardioprotective Effects: Exploring its potential role in mitigating cardiac conditions like myocardial ischemia-reperfusion injury, similar to studies on Kukoamine A. scielo.br

Glioblastoma Treatment: Assessing its efficacy against brain tumors, a field where other plant-derived alkaloids are showing promise. mdpi.com

Development of Advanced Synthetic Methodologies for this compound and its Analogues

The current methods for obtaining this compound rely on isolation from natural sources or complex multi-step synthesis. nih.govplos.org These approaches can be low-yielding and labor-intensive, hindering extensive research. A significant challenge lies in developing more efficient and scalable synthetic routes.

Future research should focus on advanced synthetic strategies that offer better control over stereochemistry and regioselectivity. warwick.ac.uk Methodologies like those employing solid-supported reagents or novel catalytic systems could streamline the synthesis. warwick.ac.ukresearchgate.net Developing efficient methods is not only crucial for producing this compound itself but also for generating a library of analogues for structure-activity relationship (SAR) studies. researchgate.netunisa.edu.aunih.gov The ability to readily synthesize variations of the dihydrocaffeic acid moieties or the spermine backbone will be instrumental in optimizing the compound's biological activity. tandfonline.com

| Synthetic Goal | Potential Advanced Methodology | Anticipated Benefit |

| Increased Yield & Scalability | Flow chemistry, solid-phase synthesis | Enables production of larger quantities for in-vivo studies. |

| Stereochemical Control | Asymmetric catalysis, chiral auxiliaries | Allows for the synthesis of specific isomers to study their differential effects. |

| Analogue Generation | Combinatorial chemistry, late-stage functionalization | Facilitates rapid exploration of structure-activity relationships. |

Integration of Omics Technologies for Systems-Level Understanding of this compound Action

To move beyond a single-target approach, integrating "omics" technologies is essential for a holistic understanding of this compound's mechanism of action. nih.govresearchgate.net Systems biology, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex network of pathways modulated by the compound. escholarship.orgmdpi.comuninet.edu

For example, metabolomics was used to investigate the anti-diabetic properties of Kukoamine B, revealing its impact on various metabolic pathways. frontiersin.org A similar approach for this compound could uncover its systemic effects and identify novel biomarkers of its activity. uninet.edu Transcriptomic and proteomic analyses of cells or tissues treated with this compound would provide a comprehensive map of the changes in gene and protein expression, offering clues to its primary targets and downstream effects. researchgate.net This systems-level data is invaluable for building predictive models of the compound's action and identifying potential off-target effects. nih.govmdpi.com

Opportunities for Analog Design and Lead Compound Development Based on this compound

This compound serves as an excellent lead compound for further drug development. slideshare.netijddd.com Its structure, featuring two dihydrocaffeic acid groups attached to a spermine core, offers multiple points for modification to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

Structure-activity relationship (SAR) studies on analogues of the related Kukoamine A have already shown that modifications to the dihydrocaffeic acid units can significantly impact antioxidant and anti-inflammatory activity. tandfonline.com Similar systematic modifications to this compound could lead to the development of new, more potent compounds. ijddd.com Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can guide the rational design of these analogues, predicting their activity and interactions with biological targets before synthesis. acs.org This in-silico approach can accelerate the optimization process, saving time and resources in the journey from a natural product to a potential clinical candidate. slideshare.net

Key strategies for analogue design include:

Modification of Phenolic Groups: Altering the hydroxyl groups on the dihydrocaffeic acid moieties to improve antioxidant capacity or target interaction.

Alteration of the Polyamine Chain: Varying the length or rigidity of the spermine backbone to optimize binding to specific targets.

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that retain similar biological activity but may improve drug-like properties.

Challenges in Scaling Production for Research Purposes

A major bottleneck in advancing this compound research is the difficulty in obtaining sufficient quantities of the pure compound. mdpi.com Isolation from natural sources, such as Solanaceous plants, is often inconsistent and yields small amounts. nih.gov While chemical synthesis is an alternative, current methods are not yet optimized for large-scale production. plos.org

Scaling up laboratory synthesis to pilot or commercial scale presents numerous challenges, including cost, the need for specialized equipment, and ensuring process reproducibility. mdpi.combiocompare.com The purification of this compound from either natural extracts or synthetic reaction mixtures also requires sophisticated chromatographic techniques, which can be difficult and expensive to scale. nih.govbiocompare.com

Furthermore, biotechnological production methods, such as using hairy root cultures, have been explored for related compounds like Kukoamine A. nih.gov While promising, these methods require significant optimization of culture conditions and bioreactor design to become a viable, large-scale source. nih.gov Addressing these production and scaling challenges is critical to support the extensive preclinical and eventually clinical studies needed to fully realize the therapeutic potential of this compound and its future analogues. mdpi.com

Q & A

Q. How can open science practices improve transparency in this compound research?

- Methodological Answer : Share raw data (e.g., NMR spectra, dose-response curves) via repositories like Zenodo or Figshare. Publish negative results in preprint servers to counter publication bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Tables for Quick Reference

| Common Pitfalls | Solutions | Reference |

|---|---|---|

| Low extraction yield | UAE with methanol:water (70:30), 40°C, 30 min | |

| Bioactivity inconsistency | Standardize cell lines and assay protocols | |

| Poor solubility | Nanoformulation (e.g., PLGA nanoparticles) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.